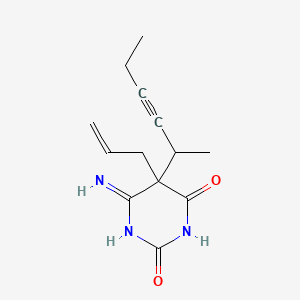
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic hydrocarbon. This particular compound features a complex structure with multiple aromatic rings and alkyl chains, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorene Derivative: Starting with fluorene, various alkylation reactions can introduce the dioctyl and phenyl groups.
Amination Reaction:
Coupling Reactions: The final step often involves coupling the fluorene derivative with the butan-2-ylphenyl group using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of such complex organic compounds may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Techniques: Such as chromatography and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: Leading to the formation of quinone derivatives.
Reduction: Producing amine derivatives with altered electronic properties.
Substitution: Both electrophilic and nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways involving aromatic amines.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism by which N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline exerts its effects can involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-butylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
- N-(4-isopropylphenyl)-4-(9,9-dioctylfluoren-2-yl)aniline
Uniqueness
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline stands out due to its specific substitution pattern, which may impart unique electronic and steric properties, making it suitable for specialized applications.
Properties
Molecular Formula |
C51H63N |
|---|---|
Molecular Weight |
690.0 g/mol |
IUPAC Name |
N-(4-butan-2-ylphenyl)-4-(9,9-dioctyl-7-phenylfluoren-2-yl)aniline |
InChI |
InChI=1S/C51H63N/c1-5-8-10-12-14-19-35-51(36-20-15-13-11-9-6-2)49-37-43(41-21-17-16-18-22-41)27-33-47(49)48-34-28-44(38-50(48)51)42-25-31-46(32-26-42)52-45-29-23-40(24-30-45)39(4)7-3/h16-18,21-34,37-39,52H,5-15,19-20,35-36H2,1-4H3 |
InChI Key |
RBFSUOVKQODUII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C3=CC=CC=C3)C4=C1C=C(C=C4)C5=CC=C(C=C5)NC6=CC=C(C=C6)C(C)CC)CCCCCCCC |
Related CAS |
220797-16-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![beta-D-Glucopyranoside, (3beta,5beta)-spirostan-3-yl O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-](/img/structure/B12297035.png)
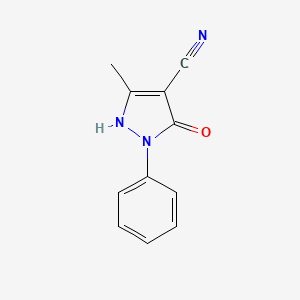

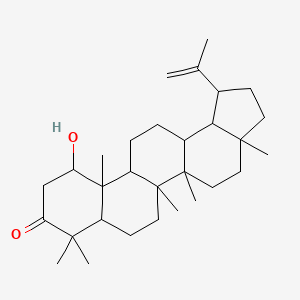
![[[1-[(2-Aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphanyl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12297055.png)
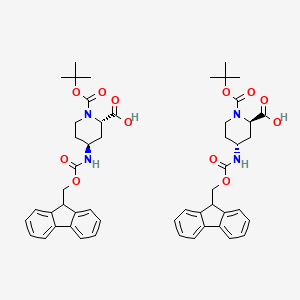
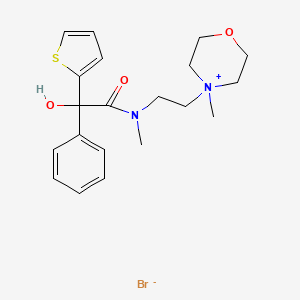
![3-Methoxy-7,13-dimethyl-1,4,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B12297083.png)
![3,4,5-Trihydroxy-6-[2-oxo-2-(3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethoxy]oxane-2-carboxylic acid](/img/structure/B12297098.png)
![Benzyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B12297105.png)
![(2Z)-1-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[(E)-3-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole;chloride](/img/structure/B12297106.png)
![cyclo[DL-Leu-DL-Leu-DL-Pro-DL-Pro-DL-Phe-DL-Phe-DL-Leu-DL-Val-DL-xiIle]](/img/structure/B12297113.png)
![1,3-bis[2-[8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-1H-indol-5-yl]urea](/img/structure/B12297117.png)
